5-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Overview
Description
5-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a bromine atom and a carboxamide group, along with a nitrophenyl and hydroxyethylamino moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves multiple steps, including the formation of the furan ring, bromination, and subsequent functional group modifications. The synthetic route typically starts with the preparation of the furan ring, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the carboxamide group and the nitrophenyl moiety involves amide bond formation and nitration reactions, respectively. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or alternative solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
5-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s functional groups suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethylamino group may form hydrogen bonds with active sites of enzymes or receptors, while the nitrophenyl moiety can participate in π-π interactions. The bromine atom and carboxamide group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide include:
5-bromo-N-[(Z)-3-(2-aminoethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide: Similar structure but with an aminoethylamino group instead of hydroxyethylamino.
5-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide: Similar structure but with a nitrophenyl group at a different position.
5-chloro-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
These compounds share similar functional groups and structural features, but their unique substitutions can lead to different chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O6/c17-14-5-4-13(26-14)16(23)19-12(15(22)18-6-7-21)9-10-2-1-3-11(8-10)20(24)25/h1-5,8-9,21H,6-7H2,(H,18,22)(H,19,23)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQWEBBYVLALDT-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NCCO)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C(=O)NCCO)\NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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